I4-BT8MeDNH2
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Overview
Description
N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is a complex organic compound characterized by the presence of thiazoline rings and a long octamethylene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide typically involves the reaction of 2-aminothiazoline with phthaloyl dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The amides formed are sparingly soluble in common organic solvents but dissolve readily in dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide undergoes various chemical reactions, including:
Oxidation: The thiazoline rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazoline rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide involves its interaction with specific molecular targets. The thiazoline rings may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-thiazolinyl) diadducts: These compounds have similar structural features but differ in the length of the carbon chain or the nature of the substituents.
N,N’-Bis(2-thiazolyl) derivatives: These compounds contain thiazole rings instead of thiazoline rings.
Uniqueness
N,N’-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is unique due to its specific combination of thiazoline rings and a long octamethylene chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
148805-98-5 |
---|---|
Molecular Formula |
C22H30N4O4 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N,N'-bis(1-methyl-6-oxopyridin-3-yl)decanediamide |
InChI |
InChI=1S/C22H30N4O4/c1-25-15-17(11-13-21(25)29)23-19(27)9-7-5-3-4-6-8-10-20(28)24-18-12-14-22(30)26(2)16-18/h11-16H,3-10H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
WLGABTVEZHOVSB-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
Canonical SMILES |
CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
148805-98-5 | |
Synonyms |
I4-BT8MeDNH2 N,N'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide |
Origin of Product |
United States |
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